5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
CMI-936 is a novel muscarinic agonist derived from epibatidine, a potent neurotoxin. This compound has been developed to target muscarinic acetylcholine receptors, specifically the M4 receptor subtype, which plays a significant role in pain modulation and other nervous system functions .
Preparation Methods
The synthesis of CMI-936 involves the chemical modification of epibatidineThe preparation methods typically involve multi-step organic synthesis, including reactions such as nitration, reduction, and cyclization .
Chemical Reactions Analysis
CMI-936 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which are crucial for the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s selectivity and potency.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The major products formed from these reactions are derivatives of CMI-936 with modified pharmacological profiles .
Scientific Research Applications
CMI-936 has several scientific research applications, including:
Chemistry: Used as a tool to study muscarinic receptor pharmacology and to develop new muscarinic agonists.
Biology: Helps in understanding the role of muscarinic receptors in various biological processes, including pain modulation and neurotransmission.
Medicine: Investigated for its potential as an analgesic, providing pain relief without the side effects associated with traditional opioids.
Industry: Potential applications in the development of new therapeutic agents targeting muscarinic receptors .
Mechanism of Action
CMI-936 exerts its effects by selectively binding to the M4 subtype of muscarinic acetylcholine receptors. This binding activates the receptor, leading to a cascade of intracellular events that modulate pain signals. The activation of M4 receptors inhibits the release of neurotransmitters involved in pain transmission, providing analgesic effects .
Comparison with Similar Compounds
CMI-936 is unique compared to other muscarinic agonists due to its high selectivity for the M4 receptor subtype. Similar compounds include:
CMI-1145: Another muscarinic agonist derived from epibatidine, with similar pharmacological properties but different receptor selectivity.
Vedaclidine: A muscarinic agonist with broader receptor activity, targeting multiple muscarinic receptor subtypes .
CMI-936’s uniqueness lies in its selective targeting of the M4 receptor, which reduces the risk of side effects associated with non-selective muscarinic agonists .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6/h6-8,11H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
InChI Key |
DCXSASGOFIVZCG-PRJMDXOYSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2C[C@H]3CC[C@@H]2N3 |
Canonical SMILES |
CC1=NOC(=N1)C2CC3CCC2N3 |
Origin of Product |
United States |
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